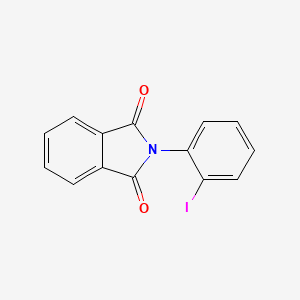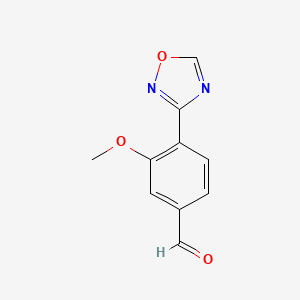
N,N'-bis(4-hydroxybenzylidene)-naphthalene-1,5-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-bis(4-hydroxybenzylidene)-naphthalene-1,5-diamine is a Schiff base compound known for its unique chemical structure and properties Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds, resulting in the formation of an azomethine group (-C=N-)
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N,N’-bis(4-hydroxybenzylidene)-naphthalene-1,5-diamine can be synthesized through a condensation reaction between 4-hydroxybenzaldehyde and naphthalene-1,5-diamine. The reaction typically occurs in an ethanol solution under reflux conditions. The general procedure involves mixing equimolar amounts of 4-hydroxybenzaldehyde and naphthalene-1,5-diamine in ethanol, followed by heating the mixture under reflux for several hours. The resulting product is then filtered, washed, and recrystallized to obtain the pure compound .
Industrial Production Methods
While specific industrial production methods for N,N’-bis(4-hydroxybenzylidene)-naphthalene-1,5-diamine are not well-documented, the general principles of Schiff base synthesis can be applied. Industrial production would likely involve optimizing the reaction conditions to maximize yield and purity, potentially using continuous flow reactors and automated systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
N,N’-bis(4-hydroxybenzylidene)-naphthalene-1,5-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the azomethine group (-C=N-) to an amine group (-C-NH-).
Substitution: The hydroxyl groups (-OH) on the benzene rings can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides can be used in substitution reactions, often in the presence of a base like pyridine.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted benzylidene derivatives, depending on the electrophile used.
Aplicaciones Científicas De Investigación
N,N’-bis(4-hydroxybenzylidene)-naphthalene-1,5-diamine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its antimicrobial and antioxidant activities.
Industry: Used in the development of new materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of N,N’-bis(4-hydroxybenzylidene)-naphthalene-1,5-diamine involves its ability to form stable complexes with metal ions through coordination with the azomethine nitrogen and hydroxyl oxygen atoms. These metal complexes can exhibit various biological and catalytic activities, depending on the metal ion and the specific application .
Comparación Con Compuestos Similares
Similar Compounds
- N,N’-bis(4-hydroxybenzylidene)-1,4-phenylenediamine
- N,N’-bis(4-methylbenzylidene)-1,4-phenylenediamine
- N,N’-bis(4-pentyloxybenzylidene)-1,4-phenylenediamine
Uniqueness
N,N’-bis(4-hydroxybenzylidene)-naphthalene-1,5-diamine is unique due to its naphthalene core, which imparts distinct electronic and structural properties compared to similar compounds with a phenylene core
Propiedades
Fórmula molecular |
C24H18N2O2 |
|---|---|
Peso molecular |
366.4 g/mol |
Nombre IUPAC |
4-[[5-[(4-hydroxyphenyl)methylideneamino]naphthalen-1-yl]iminomethyl]phenol |
InChI |
InChI=1S/C24H18N2O2/c27-19-11-7-17(8-12-19)15-25-23-5-1-3-21-22(23)4-2-6-24(21)26-16-18-9-13-20(28)14-10-18/h1-16,27-28H |
Clave InChI |
DNKLHOMVPPUPID-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=CC=C2N=CC3=CC=C(C=C3)O)C(=C1)N=CC4=CC=C(C=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-chloro-1-(2-chlorobenzyl)-3-hydroxy-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one](/img/structure/B12454137.png)

![2-[(E)-{[3-(1,3-benzothiazol-2-yl)phenyl]imino}methyl]-6-methyl-4-nitrophenol](/img/structure/B12454155.png)
![3-methyl-N-[(2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]butanamide](/img/structure/B12454156.png)
![N,11-bis(3,4-dichlorophenyl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide](/img/structure/B12454157.png)
![4-Chloro-2-[2-trifluoromethyl-1H-1,5-benzodiazepine-4-YL]phenol](/img/structure/B12454168.png)
![4-{[4-(2,5-Dimethylphenyl)-1,3-thiazol-2-yl]amino}-2-hydroxybenzoic acid](/img/structure/B12454178.png)

![2-bromo-4-chloro-6-[(E)-{[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]imino}methyl]phenol](/img/structure/B12454181.png)


![(4-{[(4-Methoxyphenyl)carbonyl]amino}phenoxy)acetic acid](/img/structure/B12454198.png)
![1,3-dicyclohexyl-5-({[2-(piperazin-1-yl)ethyl]amino}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B12454205.png)
